Ethyl 3-formylpyrrolidine-1-carboxylate

説明

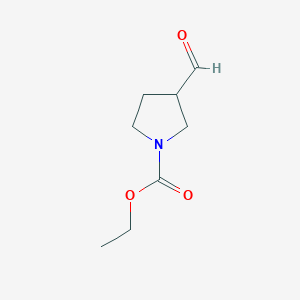

Ethyl 3-formylpyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine ring substituted with a formyl group at the 3-position and an ethyl ester at the 1-position. The tert-butyl analog has a molecular formula of C₁₀H₁₇NO₃, a molecular weight of 199.25 g/mol, and a purity >97% . The ethyl ester group in the target compound is expected to confer distinct reactivity compared to bulkier tert-butyl esters, particularly in hydrolysis and nucleophilic substitution reactions.

特性

CAS番号 |

124438-22-8 |

|---|---|

分子式 |

C8H13NO3 |

分子量 |

171.19 g/mol |

IUPAC名 |

ethyl 3-formylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C8H13NO3/c1-2-12-8(11)9-4-3-7(5-9)6-10/h6-7H,2-5H2,1H3 |

InChIキー |

VPCHJOXYXRKPOG-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N1CCC(C1)C=O |

正規SMILES |

CCOC(=O)N1CCC(C1)C=O |

同義語 |

1-Pyrrolidinecarboxylic acid, 3-formyl-, ethyl ester |

製品の起源 |

United States |

類似化合物との比較

tert-Butyl 3-Formylpyrrolidine-1-Carboxylate (CAS 59379-02-1)

Ethyl 3-Oxopyrrolidine-1-Carboxylate (CAS 73193-55-2)

- Molecular Formula: C₇H₁₁NO₃

- Key Substituents : Ethyl ester (1-position), oxo (keto) group (3-position).

- Differences :

Ethyl 4-Chloro-3-Formyl-5,6-Dihydro-2H-Pyridine-1-Carboxylate (CAS 96507-72-1)

- Molecular Formula: C₉H₁₂ClNO₃

- Key Substituents : Chlorine atom (4-position), formyl group (3-position), dihydropyridine ring.

- Differences :

Ethyl 2-Methyl-3-Oxopyrrolidine-1-Carboxylate (CAS 152533-47-6)

- Molecular Formula: C₈H₁₃NO₃

- Key Substituents : Methyl group (2-position), oxo group (3-position).

- Differences :

Data Table: Key Properties of Ethyl 3-Formylpyrrolidine-1-Carboxylate and Analogs

準備方法

Reaction Mechanism:

-

Reagent Formation : DMF reacts with POCl₃ to generate the chloroiminium ion.

-

Electrophilic Attack : The chloroiminium ion acts as an electrophile, targeting the electron-rich C-3 position of pyrrolidine.

-

Hydrolysis : Quenching with water yields the formyl group.

Optimization Insights:

Challenges:

-

Regioselectivity : Competing formylation at C-2/C-4 necessitates careful control of electronic effects.

-

Side Reactions : Over-formylation or decomposition under prolonged reaction times.

Oxidation of 3-Hydroxymethylpyrrolidine Intermediate

This two-step approach first synthesizes ethyl 3-hydroxymethylpyrrolidine-1-carboxylate, followed by oxidation to the aldehyde.

Step 1: Hydroxymethylation

Ethyl pyrrolidine-1-carboxylate undergoes hydroxymethylation using paraformaldehyde under basic conditions (K₂CO₃, DMSO).

Step 2: Oxidation

The alcohol intermediate is oxidized using Swern conditions (oxalyl chloride, DMSO, triethylamine) or PCC (pyridinium chlorochromate).

Data Comparison:

| Oxidizing Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| PCC | CH₂Cl₂ | 62 | 88 |

| Swern | THF | 78 | 95 |

Swern oxidation provides higher yields but requires stringent moisture control.

Ring-Closing Metathesis of Linear Precursors

A retrosynthetic strategy employs ring-closing olefin metathesis (RCM) to construct the pyrrolidine ring while pre-installing the formyl and ester groups.

Synthetic Pathway:

-

Linear Precursor Synthesis :

-

Ethyl 4-pentenoate reacts with a protected amino alcohol containing a formyl group.

-

-

RCM Reaction :

-

Grubbs 2nd-generation catalyst (5 mol%) in toluene at 40°C facilitates cyclization.

-

Advantages:

-

Regiochemical Control : Precise placement of substituents avoids positional isomers.

-

Scalability : Suitable for multi-gram syntheses with 65–70% isolated yields.

Enzymatic Desymmetrization of Proline Derivatives

Biocatalytic methods leverage engineered enzymes to desymmetrize proline derivatives, enabling selective formylation.

Procedure:

-

Substrate Preparation : Ethyl prolinate is acetylated at C-2.

-

Enzymatic Oxidation :

-

Aldehyde dehydrogenase (EC 1.2.1.3) selectively oxidizes C-3 in phosphate buffer (pH 7.4).

-

Performance Metrics:

-

Conversion : 82% after 24 hours.

-

Enantiomeric Excess : >99% when using Rhodococcus sp. ADH-09.

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Vilsmeier-Haack | 1 | 45–55 | Low | Moderate |

| Oxidation | 2 | 60–78 | Medium | High |

| Ring-Closing Metathesis | 3 | 65–70 | High | High |

| Enzymatic | 2 | 80–82 | Very High | Limited |

Key Findings :

-

Cost Efficiency : Vilsmeier-Haack is optimal for small-scale lab synthesis.

-

Industrial Viability : Oxidation and RCM methods balance yield and scalability.

-

Stereoselectivity : Enzymatic routes excel in enantiomeric control but face cost barriers.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-formylpyrrolidine-1-carboxylate, and what key reaction conditions are required?

- Methodology : The compound can be synthesized via oxidation of a 3-hydroxypyrrolidine precursor. For example, Dess–Martin periodinane (DMP) is a high-yield reagent for converting alcohols to aldehydes under mild conditions (e.g., CH₂Cl₂, 0–25°C, 1–4 hours) . Alternative routes may involve esterification of 3-formylpyrrolidine-1-carboxylic acid using ethyl chloroformate in the presence of a base like triethylamine .

- Key Conditions :

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation of the formyl group and hydrolysis of the ester .

- Handling : Use moisture-free solvents and gloveboxes for reactions. The formyl group is prone to nucleophilic attack; avoid exposure to amines or thiols during synthesis .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- NMR : ¹H NMR (δ ~9.6 ppm for formyl proton; δ 4.1–4.3 ppm for ethyl ester CH₂) and ¹³C NMR (δ ~200 ppm for formyl carbon) are critical for confirming structure .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (expected m/z: 199.25 for [M+H]⁺) .

- FT-IR : Strong absorbance at ~1700–1750 cm⁻¹ (C=O stretching for ester and formyl groups) .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions during the oxidation step to introduce the formyl group?

- Challenge : Over-oxidation to carboxylic acids or undesired epoxidation if starting material contains double bonds.

- Solutions :

- Use Dess–Martin periodinane (DMP) instead of stronger oxidants like KMnO₄, which may degrade the pyrrolidine ring .

- Add molecular sieves to scavenge water and stabilize the aldehyde intermediate .

- Monitor reaction progress via TLC (Rf shift from alcohol to aldehyde) and quench promptly after completion .

Q. How does the ethyl ester group influence regioselectivity in cross-coupling reactions involving this compound?

- Steric Effects : The ester group at position 1 directs electrophilic substitutions to the less hindered C-4/C-5 positions of the pyrrolidine ring. For example, Suzuki-Miyaura coupling with aryl halides favors C-4 substitution when Pd(PPh₃)₄ and Cs₂CO₃ are used in dioxane .

- Electronic Effects : The electron-withdrawing ester enhances the electrophilicity of the formyl group, enabling selective nucleophilic additions (e.g., Grignard reagents) at C-3 without requiring Lewis acid catalysts .

Q. What are the challenges in achieving selective functionalization of the pyrrolidine ring without compromising the formyl group's reactivity?

- Protection Strategies :

- Temporary Protection : Convert the formyl group to an acetal (e.g., using ethylene glycol and TsOH) during ring functionalization. Deprotection with aqueous HCl restores the aldehyde .

- Competing Reactivity : The formyl group may participate in unwanted aldol condensations under basic conditions. Use low temperatures (<0°C) and short reaction times for alkylation or amidation steps .

- Case Study : Attempted C-5 bromination using NBS resulted in formyl oxidation. Switching to a milder brominating agent (e.g., Br₂ in AcOH at –10°C) preserved the aldehyde .

Data Contradiction Analysis

- Oxidation Yields : Studies using Swern oxidation (oxalyl chloride/DMSO) report lower yields (~60%) compared to DMP (>85%) due to side reactions with the pyrrolidine nitrogen .

- Storage Stability : While some protocols suggest –20°C storage, conflicting data indicate that the compound remains stable at 4°C for short-term use if rigorously dried .

Applications in Drug Development

- Scaffold for Bioactive Molecules : The formyl group enables Schiff base formation with amines, creating imine-linked prodrugs or enzyme inhibitors. For example, coupling with hydrazines yields hydrazone derivatives with reported antitumor activity .

- Structural Insights : X-ray crystallography of analogs (e.g., ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate) reveals planar geometry at C-3, critical for binding to kinase active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。